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molecular formula C9H12N2O B8745732 2-(aminomethyl)-N-methylBenzamide

2-(aminomethyl)-N-methylBenzamide

Cat. No. B8745732
M. Wt: 164.20 g/mol
InChI Key: BDUJNJBHUSLKSE-UHFFFAOYSA-N
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Patent
US07323460B2

Procedure details

2-(Azidomethyl)-4-chloro-N-methylbenzamide (0.88 g, 3.94 mmol) was dissolved in ethanol (25 mL), degassed, treated with 10% Pd on carbon (80 mg), and put under one atmosphere of hydrogen. After one hour the reaction was filtered through Celite, and concentrated in vacuo to afford 2-(aminomethyl)-N-methylbenzamide as a white solid.
Name
2-(Azidomethyl)-4-chloro-N-methylbenzamide
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:14]=[C:13](Cl)[CH:12]=[CH:11][C:6]=1[C:7]([NH:9][CH3:10])=[O:8])=[N+]=[N-]>C(O)C>[NH2:1][CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([NH:9][CH3:10])=[O:8]

Inputs

Step One
Name
2-(Azidomethyl)-4-chloro-N-methylbenzamide
Quantity
0.88 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C(=O)NC)C=CC(=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
treated with 10% Pd on carbon (80 mg)
FILTRATION
Type
FILTRATION
Details
After one hour the reaction was filtered through Celite
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C(=O)NC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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